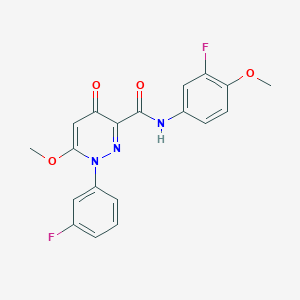![molecular formula C21H24N4O3 B6585228 N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 1251602-26-2](/img/structure/B6585228.png)
N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is 380.18484064 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxicity Assessment
Background: Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. Researchers have increasingly focused on pyrazolines and their derivatives due to their confirmed biological and pharmacological properties .
Application: This study investigated the neurotoxic potential of the newly synthesized pyrazoline derivative B4 (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins (Oncorhynchus mykiss). AchE is a crucial enzyme involved in hydrolyzing acetylcholine in the nervous system. The study explored behavioral parameters and swimming potential in association with these neurotoxic effects .
Antioxidant Properties
Background: Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a role in various diseases. Pyrazolines have been investigated for their antioxidant potential.
Application: Research suggests that pyrazoline derivatives exhibit antioxidant activity. By scavenging free radicals and reactive oxygen species (ROS), these compounds may protect cells from oxidative damage .
Antitumor Activity
Background: The search for novel anticancer agents remains a critical area of research. Pyrazolines have drawn attention due to their diverse biological activities.
Application: Some pyrazoline derivatives have demonstrated antitumor effects. Researchers are exploring their potential as cancer therapeutics, although further studies are needed to elucidate the underlying mechanisms .
Anti-Inflammatory Properties
Background: Inflammation is a common factor in various diseases. Identifying anti-inflammatory agents is essential for therapeutic development.
Application: Certain pyrazoline compounds exhibit anti-inflammatory activity. Their ability to modulate inflammatory pathways makes them interesting candidates for drug development .
Antiparasitic Effects
Background: Parasitic infections pose significant health challenges worldwide. Novel antiparasitic agents are crucial for combating these diseases.
Application: Pyrazolines have shown promise as antiparasitic agents. Researchers are investigating their efficacy against various parasites, including protozoans and helminths .
Antidepressant Potential
Background: Depression affects millions of people globally. Identifying new antidepressants is essential for improving mental health.
Application: Some pyrazoline derivatives have demonstrated antidepressant-like effects in preclinical studies. Their impact on neurotransmitter systems warrants further investigation .
作用機序
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It has been reported that f3406, a compound with a similar name, inhibits the cell entry of lymphocytic choriomeningitis virus (lcmv) by specifically interfering with the ph-dependent fusion in the endosome compartment that is mediated by lcmv glycoprotein gp2 . This process is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components negatively due to oxidative stress .
Result of Action
It has been reported that f3406, a compound with a similar name, inhibits the cell entry of lymphocytic choriomeningitis virus (lcmv), which could potentially prevent the replication of the virus within the host cells .
特性
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-15(2)24-25(16(14)3)20-10-9-17(13-23-20)21(26)22-11-12-28-19-8-6-5-7-18(19)27-4/h5-10,13H,11-12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIICHWOFHCMZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCOC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methoxyphenoxy)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-{1-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}acetamide](/img/structure/B6585156.png)
![3-cyclopentyl-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}propanamide](/img/structure/B6585159.png)
![2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585165.png)
![2-chloro-N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585169.png)
![N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-3-fluorobenzamide](/img/structure/B6585175.png)
![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B6585177.png)
![2-chloro-N-{1-[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585192.png)
![4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B6585210.png)
![N-(3,4-dimethoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B6585223.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B6585227.png)

![1-(3,5-dimethylphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6585238.png)
![1-(2,5-dimethylphenyl)-4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6585246.png)
![6-(azepane-1-sulfonyl)-2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6585250.png)